molecular formula C18H21N3O3 B2485224 N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872860-92-9

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2485224
CAS RN: 872860-92-9
M. Wt: 327.384
InChI Key: PTQWPKDDJWCKDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on compounds with similar structures, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, has been conducted to explore their potential as antiallergic agents, with synthesis processes involving indolization under Fischer conditions and amidification through condensation reactions (Cecilia Menciu et al., 1999). Similar methodologies may be applicable for synthesizing “N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide”.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, has been analyzed through X-ray diffraction, revealing significant details about the arrangement and bonding within the molecules (D. Ismailova et al., 2014). Such structural insights are crucial for understanding the physical and chemical behavior of “N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide”.

Chemical Reactions and Properties

Compounds with similar backbone structures have been studied for their reactivity and properties. For example, the synthesis and characterization of biologically active acetamides have been reported, showcasing their potential in inhibiting specific enzymes or receptors, which could provide insight into the reactivity of “N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” (Martin Knaack et al., 2001).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel Mannich bases containing the structure of N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide have been synthesized via the Mannich reaction. These bases are characterized by various analytical techniques, underscoring the diverse synthetic approaches possible with this compound (Naik et al., 2013).

  • Electrochemical Studies : The electrochemical behavior of compounds involving this structure has been studied using techniques like polarography and cyclic voltammetry. This highlights the compound's potential in electrochemical applications (Naik et al., 2013).

Biological and Pharmacological Potential

  • Antimicrobial Properties : Certain derivatives, such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide, have shown promise in antimicrobial activities, particularly against pathogenic bacteria and fungi (Mokhtari & Pourabdollah, 2013).

  • Antiallergic Applications : Derivatives like N-(pyridin-4-yl)-(indol-3-yl)acetamides exhibit potential as antiallergic agents, indicating their usefulness in developing novel treatments for allergies (Menciu et al., 1999).

Chemotherapeutic Research

  • Tubulin Inhibition : Compounds like 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide have been identified as potent tubulin inhibitors, showing potential in chemotherapeutic applications, particularly in the development of new cancer treatments (Knaack et al., 2001).

Neuropharmacology

  • Acetylcholinesterase Inhibition : Certain derivatives have shown significant inhibition of acetylcholinesterase, an enzyme crucial in neuropharmacology, suggesting potential applications in treating neurological disorders (Sugimoto et al., 1995).

Safety And Hazards

This involves assessing the compound’s toxicity, flammability, and other hazards. This information is crucial for handling and storing the compound safely .

Future Directions

Future directions could include potential applications of the compound, further studies needed to fully understand its properties, or modifications that could be made to improve its properties .

properties

IUPAC Name

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-19-18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQWPKDDJWCKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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